{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene
Description
{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene (C₁₁H₁₆O₂S) is a sulfur-containing aromatic compound featuring a benzene ring substituted with a methylthio group linked to a 2,2-dimethoxyethyl chain. This structure combines the aromatic stability of benzene with the electron-rich thioether moiety and polar dimethoxy groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,2-dimethoxyethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOLSVUCZJRSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978958 | |
| Record name | {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-94-5 | |
| Record name | NSC43153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific enzymes and receptors.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three key analogs (Table 1):
Key Observations :
- Polarity : The chloro-substituted analog exhibits higher molecular weight and polarity due to the electronegative chlorine atom, which may enhance solubility in polar solvents.
- Symmetry: The dual sulfanyl/methoxy compound forms a propeller-like structure stabilized by C–H···π interactions, a feature absent in the simpler monosubstituted analogs.
Spectroscopic Comparisons
NMR Data :
- Dimethoxyethyl Protons : In purpurinimide derivatives (e.g., 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides), the dimethoxyethyl protons resonate as singlets at δ 3.46–3.47 . Similar shifts are expected for the target compound.
- Methylthio Group : The CH₂-S protons in benzyl thioethers typically appear at δ 2.5–3.0, influenced by neighboring electron-withdrawing/donating groups.
UV-Vis Spectroscopy :
Physicochemical Properties
- Lipophilicity : The methyl spacer in the target compound increases hydrophobicity compared to [(2,2-Dimethoxyethyl)sulfanyl]benzene .
- Thermal Stability : Dimethoxy groups may enhance thermal stability via intramolecular hydrogen bonding, as seen in related sulfonamides .
Research Implications
- Material Science : Propeller-shaped analogs demonstrate structural versatility for crystal engineering.
Biological Activity
The compound {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene, also known as 1-(2,2-dimethoxyethyl)-3-methylbenzene, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C11H16O2S
- Molecular Weight : 216.31 g/mol
The compound features a benzene ring substituted with a sulfanyl group and a dimethoxyethyl side chain. The presence of these functional groups is believed to influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The electron-donating effects of the dimethoxyethyl and methyl groups enhance the reactivity of the benzene ring, facilitating electrophilic substitution reactions. This characteristic may enable the compound to modulate the activity of enzymes and receptors, leading to various physiological effects.
Cytotoxic Effects
Studies have demonstrated that certain benzene derivatives possess cytotoxic properties against cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using MTT assays . The findings indicate that structural modifications can significantly influence cytotoxic activity.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various benzene sulfonamide derivatives. While not directly involving this compound, the results indicated that related compounds could effectively reduce perfusion pressure and coronary resistance in isolated rat heart models . This suggests potential cardiovascular implications worth exploring further.
- Cytotoxicity in Cancer Research : In vitro studies on structurally related compounds revealed moderate cytotoxic activity against specific cancer cell lines (e.g., IC50 values around 86 μM). These findings underscore the need for further investigation into the anticancer potential of this compound .
- Pharmacokinetic Studies : Theoretical pharmacokinetic parameters for related compounds were assessed using computational models such as ADMET analysis. These studies provide insights into absorption, distribution, metabolism, excretion (ADME), and toxicity profiles that could be extrapolated to this compound .
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
